![molecular formula C12H18F3NO3 B13459643 8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)
8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-2-azadispiro[3.1.3{6}.1{4}]decane; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its azadispiro structure, which involves a nitrogen atom integrated into a spirocyclic framework, and the presence of trifluoroacetic acid, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2-azadispiro[3.1.3{6}.1{4}]decane typically involves multiple steps, starting from simpler organic precursors. The key steps often include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the methoxy group via methylation reactions.
- Incorporation of the nitrogen atom through amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:
- Use of high-pressure reactors to facilitate cyclization.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
- Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
- Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
- Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound’s potential interactions with biomolecules are of interest. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: In medicine, the compound’s pharmacological properties are explored. It may have potential as a therapeutic agent for certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism by which 8-methoxy-2-azadispiro[3.1.3{6}.1{4}]decane exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The presence of trifluoroacetic acid may enhance the compound’s stability and reactivity, influencing its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds::
- 2-azadispiro[3.1.3{6}.1{4}]decane: This compound shares the spirocyclic core but lacks the methoxy group and trifluoroacetic acid.
- 2-oxa-8-azadispiro[3.1.3{6}.1{4}]decane: This compound has an oxygen atom in the spirocyclic structure, which can alter its reactivity and properties.
Uniqueness: 8-methoxy-2-azadispiro[3.1.3{6}.1{4}]decane; trifluoroacetic acid is unique due to the combination of its methoxy group, azadispiro structure, and the presence of trifluoroacetic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H18F3NO3 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
2-methoxy-8-azadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H17NO.C2HF3O2/c1-12-8-2-9(3-8)4-10(5-9)6-11-7-10;3-2(4,5)1(6)7/h8,11H,2-7H2,1H3;(H,6,7) |
Clave InChI |
IVYBWNFPQIQPBV-UHFFFAOYSA-N |
SMILES canónico |
COC1CC2(C1)CC3(C2)CNC3.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
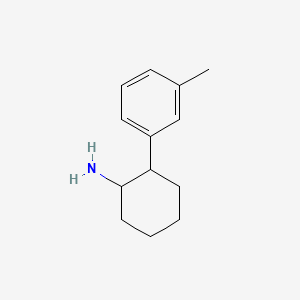
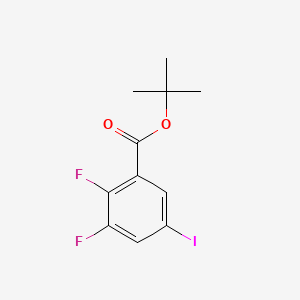
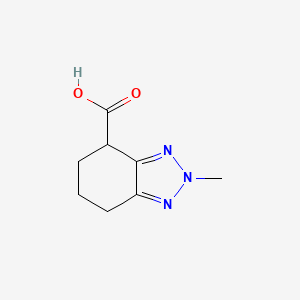
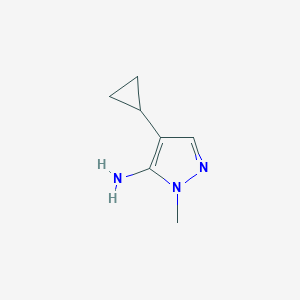
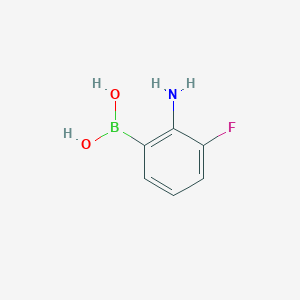
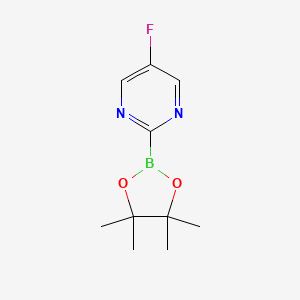
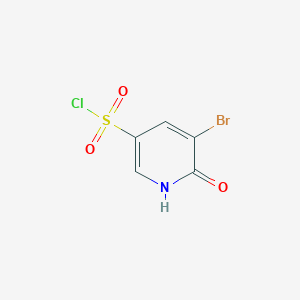
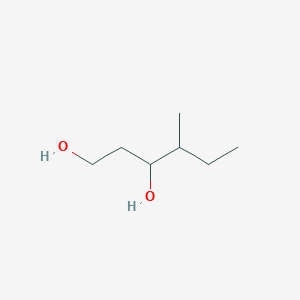
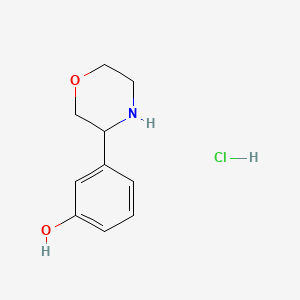
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
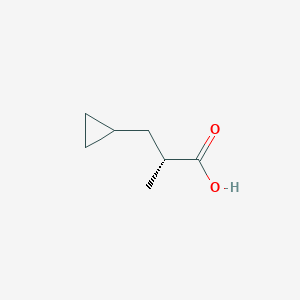
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-](/img/structure/B13459633.png)
![rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13459636.png)
